molecular formula C26H33N3O2 B11008200 2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11008200
M. Wt: 419.6 g/mol
InChI Key: NBWVFGKTTUPCCM-UHFFFAOYSA-N
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Description

  • This compound is also known as 1-(1H-pyrrol-2-yl)-2’-cyclohexyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide .
  • Its chemical formula is C26H28N4O2 .
  • The compound features a spirocyclic structure, incorporating both a pyrrole ring and an isoquinoline moiety.
  • It exhibits interesting pharmacological properties due to its unique structural features.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach starts with the reaction of 1-(1H-pyrrol-2-yl)ethanone with cyclohexylamine to form an intermediate. Subsequent cyclization and functional group transformations lead to the desired compound.
    • Industrial Production : While not widely produced industrially, research laboratories often synthesize it for further investigation.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like chromium(VI) oxide or DDQ can convert the compound to its corresponding ketone.
      • Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
      • Substitution : Nucleophilic substitution reactions can occur at the carbonyl carbon.
    • Major Products : The major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • Medicinal Chemistry : Researchers explore its potential as an antitumor agent due to its unique structure.
    • Neuropharmacology : Investigations focus on its effects on neuronal receptors and neurotransmitter systems.
    • Drug Design : The compound serves as a scaffold for designing novel drugs targeting specific pathways.
  • Mechanism of Action

    • The compound likely interacts with cellular receptors or enzymes, affecting downstream signaling pathways.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H33N3O2

    Molecular Weight

    419.6 g/mol

    IUPAC Name

    2-cyclohexyl-N-[(1-methylpyrrol-2-yl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

    InChI

    InChI=1S/C26H33N3O2/c1-28-17-9-12-20(28)18-27-24(30)23-21-13-5-6-14-22(21)25(31)29(19-10-3-2-4-11-19)26(23)15-7-8-16-26/h5-6,9,12-14,17,19,23H,2-4,7-8,10-11,15-16,18H2,1H3,(H,27,30)

    InChI Key

    NBWVFGKTTUPCCM-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=CC=C1CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5

    Origin of Product

    United States

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